molecular formula C8H14O B14636796 3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol CAS No. 52385-60-1

3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol

Cat. No.: B14636796
CAS No.: 52385-60-1
M. Wt: 126.20 g/mol
InChI Key: WWRRJTFUHCGDAM-UHFFFAOYSA-N
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Description

3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a characteristic odor. This compound is known for its unique structure, which includes both an alcohol group and a double bond, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol can be synthesized through several methods. One common method involves the reaction of isoprene with formaldehyde in the presence of a base, followed by reduction. The reaction conditions typically include a temperature range of 0-50°C and a pressure of 1-5 atm .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of isoprene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0-25°C.

    Substitution: Thionyl chloride in the presence of pyridine at 0-10°C.

Major Products Formed

    Oxidation: 3-Methyl-2-(prop-1-en-2-yl)but-2-enal.

    Reduction: 3-Methyl-2-(prop-1-en-2-yl)butan-2-ol.

    Substitution: 3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-chloride.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(prop-1-en-2-yl)but-2-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in organic reactions, participating in addition and substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function .

Properties

CAS No.

52385-60-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-methyl-2-prop-1-en-2-ylbut-2-en-1-ol

InChI

InChI=1S/C8H14O/c1-6(2)8(5-9)7(3)4/h9H,1,5H2,2-4H3

InChI Key

WWRRJTFUHCGDAM-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CO)C(=C)C)C

Origin of Product

United States

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